N-(4-fluorophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Overview
Description
N-(4-fluorophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide: is a complex organic compound characterized by its unique structural features, including a fluorophenyl group, a dioxooctahydroisoindole core, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(4-fluorophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, prompting research into its mechanism of action and efficacy.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Amidation Reaction: The final step involves the formation of the benzamide moiety through an amidation reaction between the isoindole derivative and a benzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoindole core, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the dioxooctahydroisoindole core, converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
- N-(4-bromophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
- N-(4-methylphenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Uniqueness
Compared to its analogs, N-(4-fluorophenyl)-3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-13-5-10-18-19(11-13)22(28)25(21(18)27)17-4-2-3-14(12-17)20(26)24-16-8-6-15(23)7-9-16/h2-4,6-9,12-13,18-19H,5,10-11H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTBWDRIGYCGAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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